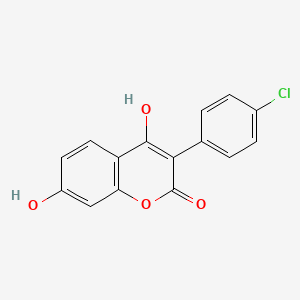
2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound containing iridium, fluorine, nitrogen, and phosphorus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzene-6-id-1-ylpyridine with iridium(III) chloride and 2-pyridin-2-ylpyridine in the presence of hexafluorophosphate salts. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of human error.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The iridium center can be oxidized to higher oxidation states, which can be useful in catalytic processes.
Reduction: : Reduction reactions can be used to modify the oxidation state of the iridium center.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, ozone, and halogens.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced forms of the iridium complex, as well as substituted derivatives with different ligands.
科学的研究の応用
This compound has several applications in scientific research, including:
Catalysis: : It can be used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and cross-coupling reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biomolecules and potential biological activity.
Industry: : The compound can be used in industrial processes, such as in the production of fine chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the iridium center to various ligands and substrates. The iridium center can act as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
This compound is similar to other iridium-based complexes, such as iridium(III) bipyridyl complexes and iridium(III) phenylpyridine complexes. it is unique due to its specific ligand structure and the presence of fluorine atoms, which can influence its reactivity and properties.
Similar Compounds
Iridium(III) bipyridyl complexes
Iridium(III) phenylpyridine complexes
Iridium(III) bis(2,4-difluorophenyl)pyridine complexes
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for catalysis and research highlight its importance in the field of organometallic chemistry.
特性
CAS番号 |
864163-80-4 |
|---|---|
分子式 |
C32H20F10IrN4P |
分子量 |
873.715 |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
MAJXLEUFVRJYNP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


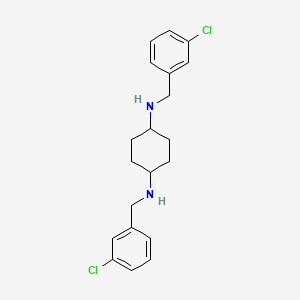
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2588187.png)
![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)
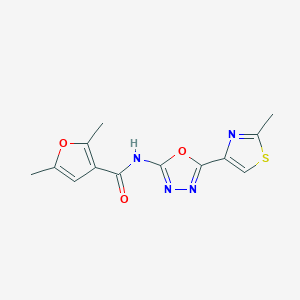
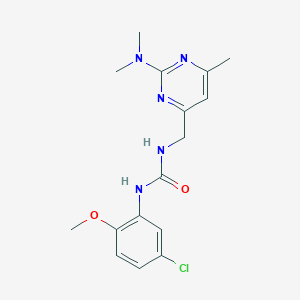
![3-amino-N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2588194.png)
![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)
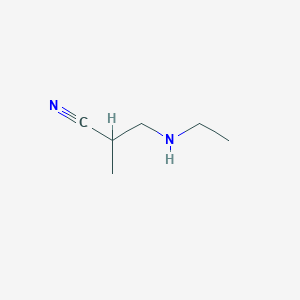
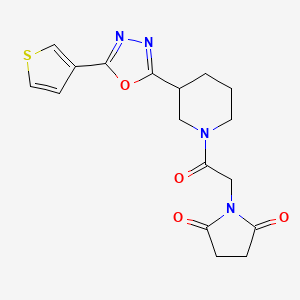
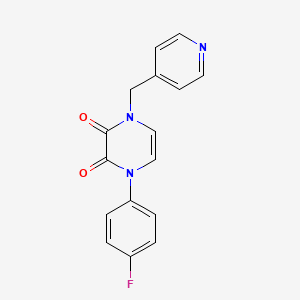
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)
![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)
